N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-19(2)13-7-8-20(19,18(23)9-13)12-27(24,25)21-10-16(22)15-11-26-17-6-4-3-5-14(15)17/h3-6,11,13,16,21-22H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRRXVMLLGKLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CSC4=CC=CC=C43)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 346.44 g/mol. Its structure features a benzothiophene moiety, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₄S |
| Molecular Weight | 346.44 g/mol |
| CAS Number | 2034257-79-7 |
Antitumor Activity
Research indicates that compounds containing benzothiophene derivatives exhibit significant antitumor properties. For instance, studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines:
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of benzothiophene can inhibit the proliferation of cancer cells, with IC50 values indicating effective concentrations for inducing cell death.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2-(benzo[b]thiophen-3-yl)-...) | MCF-7 (Breast) | 16.19 ± 1.35 |
| N-(2-(benzo[b]thiophen-3-yl)-...) | HCT-116 (Colorectal) | 17.16 ± 1.54 |
These results suggest that the compound may act similarly to established chemotherapeutics like doxorubicin, which is known for its ability to intercalate DNA and inhibit synthesis of biomolecules .
The precise mechanism through which N-(2-(benzo[b]thiophen-3-yl)-...) exerts its biological effects is still under investigation. However, it is posited that:
- DNA Intercalation : Similar to other benzothiophene derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, although the exact targets remain to be elucidated .
Case Studies
Several studies have focused on the biological evaluation of benzothiophene derivatives:
- Study on Antitumor Activity : A recent study evaluated a series of synthesized benzothiophene compounds against human tumor cell lines using both 2D and 3D culture models. The results indicated that certain compounds exhibited higher cytotoxicity in 2D assays compared to 3D models, suggesting that the tumor microenvironment may influence drug efficacy .
- Antimicrobial Activity : Some derivatives also demonstrated antimicrobial properties against common pathogens such as E. coli and S. aureus, indicating potential applications beyond oncology .
Pharmacokinetics
Understanding the pharmacokinetic profile of N-(2-(benzo[b]thiophen-3-yl)-...) is crucial for assessing its therapeutic viability:
- Absorption and Distribution : Initial data suggest favorable absorption characteristics due to its lipophilic nature.
- Metabolism : Further studies are needed to determine metabolic pathways and half-life.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide exhibit promising anticancer properties. The benzo[b]thiophene structure has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types, including breast and lung cancers. Studies have shown that derivatives can interfere with signaling pathways crucial for tumor growth and survival .
Antimicrobial Properties
The compound's sulfonamide component suggests potential antimicrobial activity. Similar sulfonamide derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves inhibition of folic acid synthesis, which is vital for microbial growth . This application is particularly relevant in the context of rising antibiotic resistance.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions such as arthritis and other inflammatory diseases . Research into the specific mechanisms by which this compound exerts its effects is ongoing.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzo[b]thiophene derivatives, highlighting their ability to inhibit tumor cell lines through apoptosis induction and cell cycle arrest mechanisms . The findings suggest that the unique bicyclic structure may enhance binding affinity to target proteins involved in cancer progression.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives against multi-drug resistant strains of bacteria. Results indicated that certain modifications to the benzo[b]thiophene scaffold significantly improved efficacy against resistant strains, underscoring the importance of structural optimization .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-Based Sulfonamides
Compounds sharing the bicyclo[2.2.1]heptane core and sulfonamide groups (Table 1) exhibit distinct substituents that influence their physicochemical and functional properties:
Key Observations :
Spectroscopic Data (Table 2)
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing derivatives of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane sulfonamides, and how do reaction conditions affect yields?
- Methodology : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation using camphorsulfonyl chloride with amines under anhydrous conditions (e.g., CH₂Cl₂, triethylamine) yields products with 50–67% efficiency after purification via flash chromatography (20% Et₂O/hexane) .
- Key factors : Reaction temperature, solvent polarity, and steric hindrance from bicyclic frameworks influence yields. Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and purity of this compound?
- Tools :
- 1H/13C NMR : Resolves diastereotopic protons in the bicyclo[2.2.1]heptane core (e.g., δ 0.92–1.98 ppm for CH₃ and CH groups) .
- Optical rotation : Distinguishes enantiomers (e.g., [α]²⁵D = ±37–38° for camphor-derived sulfonamides) .
- MS (EI/ESI) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 450–500) and fragmentation patterns .
Q. What biological activities have been reported for structurally related sulfonamide-camphor hybrids?
- Antimicrobial potential : Derivatives with quaternary ammonium groups show MIC values of 1.05–2.2 µmol/L against S. aureus and E. coli .
- Neuronal activity : Camphorsulfonamides act as Kv7 channel activators, suggesting neuropharmacological relevance .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in chiral resolution?
- Approach : Use chiral auxiliaries like (1S)-(+)- or (1R)-(−)-camphorsulfonyl chloride to control stereochemistry .
- Challenges :
- Racemization : Monitor reaction pH (<7) to prevent epimerization at the hydroxyethyl group.
- Purification : Employ chiral HPLC or diastereomeric salt crystallization (e.g., with L-tartaric acid) .
Q. How should researchers resolve conflicting NMR data in complex bicycloheptane-sulfonamide derivatives?
- Case study : Overlapping signals for CH₃ groups (δ ~0.92–0.99 ppm) can be deconvoluted using 2D NMR (COSY, HSQC) .
- Contradiction analysis : Compare experimental shifts with DFT-calculated chemical shifts for ambiguous protons .
Q. What strategies optimize reaction yields in large-scale synthesis while maintaining stereochemical fidelity?
- DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) systematically. For example, copper-catalyzed amidation under photoinduced conditions improves regioselectivity .
- Flow chemistry : Continuous processing minimizes decomposition of sensitive intermediates (e.g., diazo compounds) .
Methodological Guidance
- Stereochemical analysis : Combine optical rotation with X-ray crystallography to avoid false chirality assignments in near-centrosymmetric structures .
- Scale-up : Prefer flow chemistry for oxidation-sensitive intermediates (e.g., Swern oxidation) to enhance reproducibility .
- Data validation : Use statistical models (e.g., R factor <0.05 in crystallography) to ensure structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
